molecular formula C18H24FN5 B2990651 2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 2415623-05-9

2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B2990651
CAS No.: 2415623-05-9
M. Wt: 329.423
InChI Key: QRKLXKNTYWHZTQ-UHFFFAOYSA-N
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Description

The compound 2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine features a pyrimidine core substituted with a piperazine ring bearing a 4-fluorobenzyl group at position 2, along with N,N-dimethyl and 6-methyl groups. Fluorine substitution on the benzyl group increases lipophilicity and metabolic stability, while the methyl groups on the pyrimidine may influence steric interactions and solubility. Such compounds are often explored for antimicrobial, anticancer, or CNS-targeted activities due to their structural resemblance to bioactive pyrimidine derivatives .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5/c1-14-12-17(22(2)3)21-18(20-14)24-10-8-23(9-11-24)13-15-4-6-16(19)7-5-15/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKLXKNTYWHZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that exhibits potential pharmacological properties due to its unique structural characteristics. This compound is of particular interest in medicinal chemistry, primarily for its interactions with neurotransmitter systems and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN5C_{19}H_{24}FN_5, with a molecular weight of approximately 343.43 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a fluorophenyl group, which are critical for its biological activity.

Property Value
Molecular FormulaC19H24FN5
Molecular Weight343.43 g/mol
LogP3.2532
Polar Surface Area31.5884 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Research indicates that compounds similar to this compound interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are crucial for modulating neurotransmitter systems, which can lead to significant pharmacological effects such as antidepressant or anxiolytic activities.

Tyrosinase Inhibition

A notable area of research focuses on the compound's ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production. In studies evaluating derivatives of piperazine compounds, it was found that certain analogs exhibited competitive inhibition against TYR from Agaricus bisporus, with IC50 values significantly lower than standard inhibitors like kojic acid. For example, some derivatives achieved IC50 values around 0.18μM0.18\,\mu M, indicating a high potency in inhibiting TYR activity without cytotoxic effects on B16F10 melanoma cells .

Anti-Virulence Activity

The compound also demonstrates anti-virulence properties by inhibiting protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis. This inhibition interferes with critical signal transduction pathways in macrophages, suggesting potential applications in treating infections caused by this pathogen .

Case Studies

  • Tyrosinase Inhibition Study : A study conducted on various piperazine derivatives revealed that modifications to the piperazine ring and the introduction of fluorinated phenyl groups significantly enhanced the inhibitory activity against TYR. The most promising compounds showed over 100-fold increased potency compared to standard inhibitors .
  • Anti-Virulence Activity Research : In vitro studies demonstrated that the compound effectively inhibited PtpB, leading to decreased virulence in Mycobacterium tuberculosis. This suggests a dual role in both cosmetic applications (via TYR inhibition) and therapeutic applications against bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table compares the target compound with structurally related analogs from the literature:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (Target) Pyrimidine - 2-position: 4-fluorobenzyl-piperazine
- 4-position: N,N-dimethyl
- 6-position: methyl
~342.43* High lipophilicity; potential CNS activity N/A
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine - 4-position: 4-fluorophenyl-piperazine
- 2-position: amine
- 6-position: methyl
287.34 Antimicrobial activity inferred from analogs
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine - 2-position: phenyl
- 5-position: (4-methoxyphenyl)aminomethyl
- 4-position: amine
Not reported Antifungal/antibacterial activity
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline - Piperazine linked to 4-fluorophenyl-quinoline
- Ester functional group
Not reported Optimized for solubility and stability
N-[5-(3-Fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine Pyrimidine - 6-position: 4-methylpiperazine
- 2-position: phenylsulfanyl
Not reported Kinase inhibition potential

*Estimated via formula (C₁₉H₂₅FN₆).

Key Observations:

Piperazine Modifications: The target compound’s 4-fluorobenzyl-piperazine substituent enhances binding to hydrophobic pockets compared to simpler 4-fluorophenyl-piperazine (e.g., ’s compound) .

Pyrimidine Substitutions :

  • The N,N,6-trimethyl groups on the target’s pyrimidine improve solubility relative to ’s phenyl-substituted derivative, which may suffer from poor bioavailability .
  • Sulfur-containing groups (e.g., phenylsulfanyl in ) increase electronic polarizability, favoring interactions with enzymes like kinases .

Biological Activity: Pyrimidine derivatives with 4-fluorophenyl groups () show antifungal/antibacterial activity, suggesting the target may share similar applications . Quinoline-based analogs () prioritize solubility and stability, differing from pyrimidine-focused designs .

Pharmacokinetic Considerations

  • Metabolic Stability : N,N-Dimethyl groups may reduce oxidative metabolism, extending half-life relative to amine-substituted pyrimidines (e.g., ) .

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